molecular formula C19H14 B588301 5-Methylbenz[a]anthracene-d14 CAS No. 1795014-66-2

5-Methylbenz[a]anthracene-d14

Cat. No.: B588301
CAS No.: 1795014-66-2
M. Wt: 256.406
InChI Key: NYTXDSVUTXAPTH-HGWILGJYSA-N
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Description

5-Methylbenz[a]anthracene-d14 is a deuterium-labeled derivative of 5-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenz[a]anthracene-d14 involves the incorporation of deuterium atoms into the 5-Methylbenz[a]anthracene molecule. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. The reaction conditions typically involve the use of a deuterium source, such as deuterium gas or deuterated solvents, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle deuterium labeling. The process involves the synthesis of the parent compound, 5-Methylbenz[a]anthracene, followed by deuterium incorporation. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst. The reactions are usually performed under mild conditions to prevent over-reduction.

    Substitution: Common reagents include halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

Scientific Research Applications

5-Methylbenz[a]anthracene-d14 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 5-Methylbenz[a]anthracene-d14 involves its interaction with cellular components, leading to various biological effects. The compound is known to bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA, enzymes involved in DNA repair, and other cellular proteins. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylbenz[a]anthracene-d14 is unique due to its deuterium labeling, which allows for its use in tracer studies and kinetic analyses. The deuterium atoms provide a distinct isotopic signature, making it easier to track the compound in complex biological and chemical systems.

Properties

CAS No.

1795014-66-2

Molecular Formula

C19H14

Molecular Weight

256.406

IUPAC Name

1,2,3,4,6,7,8,9,10,11,12-undecadeuterio-5-(trideuteriomethyl)benzo[a]anthracene

InChI

InChI=1S/C19H14/c1-13-10-16-11-14-6-2-3-7-15(14)12-19(16)18-9-5-4-8-17(13)18/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

NYTXDSVUTXAPTH-HGWILGJYSA-N

SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C14

Synonyms

5-Monomethylbenz[a]anthracene-d14;  5-Methylbenzo[a]anthracene-d14; 

Origin of Product

United States

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